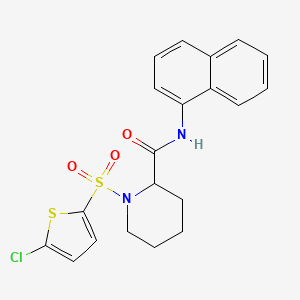

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c21-18-11-12-19(27-18)28(25,26)23-13-4-3-10-17(23)20(24)22-16-9-5-7-14-6-1-2-8-15(14)16/h1-2,5-9,11-12,17H,3-4,10,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXVRBJOBXYMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Naphthalene Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene group to the piperidine ring.

Attachment of the Chlorothiophene Sulfonyl Group: This can be achieved through sulfonylation reactions, where a chlorothiophene derivative is reacted with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

The compound has shown significant potential in various biological assays, which can be categorized into the following applications:

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest its potential use in developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against breast cancer cell lines.

Case Study: Anticancer Activity

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

This highlights the potential of this compound in cancer chemotherapy and warrants further exploration in clinical settings.

Enzyme Inhibition

The ability of this compound to inhibit key enzymes has implications for treating various diseases.

Enzyme Inhibition Studies

- Enzymes Targeted : Acetylcholinesterase (AChE) and urease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

These findings indicate that the compound could be beneficial in managing conditions related to neurotransmitter dysfunction and microbial infections.

Summary of Applications

The applications of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide can be summarized as follows:

| Application Type | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |

| Anticancer | Cytotoxic effects on MCF-7 breast cancer cells. |

| Enzyme Inhibition | Inhibits acetylcholinesterase and urease. |

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogues are summarized below:

Table 1: Structural Comparison

Core Structure Variations

- Piperidine vs. Piperazine: The target compound’s piperidine core (single nitrogen) contrasts with piperazine-based analogues (e.g., L1, ).

- Carboxamide vs. Acetamide : The target’s carboxamide group (directly linked to naphthalene) differs from ’s acetamide, which may reduce steric hindrance or modulate electronic properties.

Functional Group Analysis

- Sulfonyl/Sulfonamide Groups: The target’s sulfonyl group is analogous to sulfonamides in , which are known to enhance solubility and membrane permeability . However, the direct sulfonyl-piperidine linkage in the target may confer greater rigidity compared to propane-linked sulfonamides.

- Chlorine’s electron-withdrawing effects may also stabilize the sulfonyl group.

Aromatic Group Impact

- Naphthalene vs. However, this may reduce solubility .

- Thiophene Derivatives : The 5-chloro-thiophene in the target and contrasts with unsubstituted or brominated thiophenes (e.g., L3 in ), where halogen size and electronegativity differences could influence binding .

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide, identified by CAS Number 1049865-80-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 435.0 g/mol. The compound features a piperidine ring substituted with a naphthalene moiety and a sulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O3S2 |

| Molecular Weight | 435.0 g/mol |

| CAS Number | 1049865-80-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an antagonist at specific receptors, which may contribute to its efficacy in treating conditions such as HIV and other viral infections.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, piperidine derivatives have been documented to inhibit the replication of CCR5-utilizing HIV strains in human peripheral blood mononuclear cells with low EC50 values (around 1.1 nM) .

Study on CCR5 Antagonists

In a study focusing on piperidine derivatives as CCR5 antagonists, compounds were synthesized and evaluated for their ability to inhibit HIV replication. The results demonstrated that certain modifications to the piperidine structure enhanced both potency and metabolic stability, suggesting that similar modifications could be explored for our compound .

PTP1B Inhibition

Another relevant study investigated the role of sulfonyl derivatives in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is implicated in various metabolic disorders. Compounds with structural similarities showed subnanomolar activity against PTP1B, indicating that this compound may possess similar inhibitory effects .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related piperidine derivatives have shown favorable bioavailability and pharmacokinetic profiles in preclinical studies. For example, some compounds demonstrated good metabolic stability and low toxicity in animal models .

Q & A

Basic: What synthetic strategies are recommended for the preparation of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide?

Answer:

The synthesis typically involves multi-step protocols, including:

- Sulfonylation : Reacting a piperidine-2-carboxamide precursor with 5-chlorothiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to introduce the sulfonyl group .

- Coupling Reactions : Naphthalen-1-amine is coupled to the piperidine ring via carboxamide bond formation using activating agents like HATU or EDCI in DMF .

- Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/ethyl acetate) and recrystallization (e.g., ethanol/water mixtures) are critical for isolating high-purity products. Yields often range between 59–71% .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Standard analytical workflows include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substitution patterns, particularly verifying the sulfonyl and naphthyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing (e.g., using SHELX programs for refinement) .

Advanced: What methodologies are suitable for investigating its biological activity, such as antiviral or antimicrobial effects?

Answer:

- Enzyme Assays : Target-specific inhibition studies (e.g., SARS-CoV-2 main protease) using fluorescence resonance energy transfer (FRET) assays, with IC determination via dose-response curves .

- Cell-Based Models : Cytotoxicity profiling in Vero E6 or HEK293 cells to assess therapeutic index. Use MTT assays to quantify cell viability .

- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., naphthyl vs. fluorobenzyl substitutions) to identify critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Answer:

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC values in enzymatic vs. cell-based assays) to identify assay-specific biases .

- Control Experiments : Verify compound stability under assay conditions (e.g., DMSO solubility, pH sensitivity) using HPLC or LC-MS .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between predicted binding affinities and experimental results .

Advanced: What crystallographic techniques are optimal for resolving its 3D structure?

Answer:

- Single-Crystal X-ray Diffraction : Use synchrotron radiation for high-resolution data collection. Refinement via SHELXL for accurate electron density mapping .

- Intermolecular Interaction Analysis : Identify C–H···π or N–H···π interactions to explain packing motifs and stability .

- Twinned Data Handling : Employ SHELXD for structure solution in cases of crystal twinning .

Advanced: How can computational modeling guide the optimization of this compound’s solubility and bioavailability?

Answer:

- DFT Calculations : Predict logP and pKa values to optimize lipophilicity and ionization states .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM force fields) to assess blood-brain barrier penetration .

- Co-Crystal Screening : Use Mercury CSD software to design co-crystals with improved dissolution rates .

Advanced: What experimental controls are essential when studying its metabolic stability?

Answer:

- Liver Microsome Assays : Include NADPH-regenerating systems and cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Stable Isotope Labeling : Track metabolites via LC-MS/MS with C-labeled analogs .

- Species-Specific Comparisons : Use human, rat, and mouse microsomes to predict interspecies variability .

Advanced: How can researchers validate target engagement in vivo?

Answer:

- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., cytokine levels in serum) via ELISA .

- Radiolabeling : Synthesize F or C derivatives for PET imaging to quantify tissue distribution .

- Knockout Models : Use CRISPR-Cas9 to delete target genes and confirm on-mechanism effects .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation .

- Light Sensitivity : Protect from UV exposure using amber vials .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Answer:

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Flow Chemistry : Optimize residence time and temperature gradients to suppress side reactions (e.g., over-sulfonylation) .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.